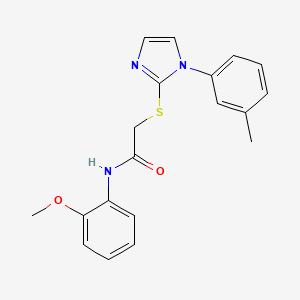

N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851131-33-4

Cat. No.: VC7029268

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851131-33-4 |

|---|---|

| Molecular Formula | C19H19N3O2S |

| Molecular Weight | 353.44 |

| IUPAC Name | N-(2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C19H19N3O2S/c1-14-6-5-7-15(12-14)22-11-10-20-19(22)25-13-18(23)21-16-8-3-4-9-17(16)24-2/h3-12H,13H2,1-2H3,(H,21,23) |

| Standard InChI Key | LGABLAJHAGOYJU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC |

Introduction

N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of acetamide derivatives. It incorporates an imidazole ring, which is a common motif in many biologically active compounds, and a methoxyphenyl group, contributing to its potential pharmacological properties. Despite the lack of specific information on this compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide likely involves multiple steps, including the formation of the imidazole ring and its subsequent modification. Common methods for synthesizing similar compounds involve palladium-catalyzed reactions or condensation reactions under controlled conditions .

Synthesis Steps:

-

Formation of the Imidazole Ring: This could involve the reaction of a suitable aldehyde with an amine in the presence of a catalyst.

-

Introduction of the m-Tolyl Group: This might be achieved through a palladium-catalyzed cross-coupling reaction.

-

Thioacetamide Formation: This step would involve the reaction of the imidazole derivative with a thioacetamide precursor.

Biological Activity

While specific biological activity data for N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, imidazole derivatives are known for their antimicrobial, antitubercular, and anticancer properties .

Potential Applications:

-

Antimicrobial Activity: Given the presence of the imidazole ring, this compound might exhibit antimicrobial properties.

-

Anticancer Activity: The structural complexity and the presence of electron-donating groups could contribute to potential anticancer effects.

Spectroscopic Characterization

Characterization of this compound would typically involve spectroscopic techniques such as NMR (H and C), IR, and mass spectrometry. These methods help confirm the molecular structure by identifying specific functional groups and atomic environments.

Spectroscopic Data:

-

IR Spectroscopy: Expected peaks include C=O stretching (around 1670–1630 cm) and N–H stretching (3350–3100 cm) .

-

NMR Spectroscopy: H NMR would show signals corresponding to the aromatic protons, methoxy group, and imidazole ring. C NMR would provide information on the carbon environments.

Data Table: Spectroscopic Peaks for Similar Compounds

| Spectroscopic Method | Expected Peaks |

|---|---|

| IR Spectroscopy | C=O: 1670–1630 cm, N–H: 3350–3100 cm |

| H NMR | Aromatic protons: 7.0–8.5 ppm, Methoxy: 3.5–4.5 ppm |

| C NMR | Aromatic carbons: 120–150 ppm, Imidazole carbons: 120–140 ppm |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume